molecular formula C9H13NO2 B1206822 3-hydroxy-2-methyl-1-propylpyridin-4-one CAS No. 30652-13-2

3-hydroxy-2-methyl-1-propylpyridin-4-one

Cat. No.: B1206822
CAS No.: 30652-13-2
M. Wt: 167.2 g/mol
InChI Key: BFUSTCYJXIZANF-UHFFFAOYSA-N
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Description

3-hydroxy-2-methyl-1-propylpyridin-4-one is a chemical compound with the molecular formula C9H13NO2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound is also referred to as this compound .

Mechanism of Action

Target of Action

The primary target of 1-Propyl-2-methyl-3-hydroxypyrid-4-one, also known as 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-propyl-, is the cyclo-oxygenase enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in the body.

Mode of Action

The compound interacts with its target by acting as an iron chelator . It binds to the Fe3+ ions linked to the cyclo-oxygenase enzyme, inhibiting the enzyme’s activity . This interaction results in the inhibition of prostacyclin (PGI2) synthesis .

Biochemical Pathways

The affected pathway is the prostanoid synthesis pathway . By inhibiting the cyclo-oxygenase enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins, including prostacyclin . The downstream effects include a reduction in inflammation and potentially toxic free-radical generation by cyclo-oxygenase .

Pharmacokinetics

As a small, water-soluble molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be elucidated.

Result of Action

The molecular effect of the compound’s action is the inhibition of prostacyclin synthesis . On a cellular level, this can lead to a decrease in inflammation and a reduction in the generation of potentially harmful free radicals .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of the compound include pH and the presence of metal ions. The compound forms stable, water-soluble iron complexes at physiological pH .

Biochemical Analysis

Biochemical Properties

1-Propyl-2-methyl-3-hydroxypyrid-4-one plays a crucial role in biochemical reactions, primarily due to its iron-chelating properties. This compound interacts with iron ions (Fe3+), forming stable complexes that prevent the accumulation of excess iron in biological systems . The chelation process involves the binding of 1-Propyl-2-methyl-3-hydroxypyrid-4-one to iron ions, thereby inhibiting their participation in harmful redox reactions. Additionally, 1-Propyl-2-methyl-3-hydroxypyrid-4-one has been shown to interact with other metal ions such as aluminum (Al3+), copper (Cu2+), and zinc (Zn2+), albeit with lower affinity . These interactions suggest potential therapeutic applications in conditions involving metal ion imbalances.

Cellular Effects

1-Propyl-2-methyl-3-hydroxypyrid-4-one exerts various effects on different cell types and cellular processes. In vascular tissues, this compound has been found to inhibit the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . The inhibition of prostacyclin synthesis is mediated through the chelation of iron ions, which are essential cofactors for the enzyme cyclooxygenase. Furthermore, 1-Propyl-2-methyl-3-hydroxypyrid-4-one influences cell signaling pathways by modulating the levels of reactive oxygen species (ROS), thereby affecting gene expression and cellular metabolism . These cellular effects highlight the potential of 1-Propyl-2-methyl-3-hydroxypyrid-4-one in therapeutic interventions targeting oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of action of 1-Propyl-2-methyl-3-hydroxypyrid-4-one involves its ability to chelate iron ions and inhibit enzyme activity. By binding to iron ions, 1-Propyl-2-methyl-3-hydroxypyrid-4-one prevents their participation in redox reactions that generate ROS . This chelation process also inhibits the activity of iron-dependent enzymes such as cyclooxygenase, leading to reduced synthesis of pro-inflammatory prostanoids . Additionally, 1-Propyl-2-methyl-3-hydroxypyrid-4-one can modulate gene expression by influencing the levels of transcription factors and signaling molecules involved in oxidative stress responses . These molecular interactions underscore the therapeutic potential of 1-Propyl-2-methyl-3-hydroxypyrid-4-one in conditions characterized by iron overload and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propyl-2-methyl-3-hydroxypyrid-4-one have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature, with degradation occurring more rapidly under acidic conditions . Long-term studies have shown that 1-Propyl-2-methyl-3-hydroxypyrid-4-one can maintain its iron-chelating activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have also demonstrated that prolonged exposure to 1-Propyl-2-methyl-3-hydroxypyrid-4-one can lead to sustained reductions in cellular iron levels and oxidative stress . These findings highlight the importance of considering temporal factors when evaluating the therapeutic potential of 1-Propyl-2-methyl-3-hydroxypyrid-4-one.

Dosage Effects in Animal Models

The effects of 1-Propyl-2-methyl-3-hydroxypyrid-4-one vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce iron levels and oxidative stress without causing significant toxicity . At high doses, 1-Propyl-2-methyl-3-hydroxypyrid-4-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications of 1-Propyl-2-methyl-3-hydroxypyrid-4-one.

Metabolic Pathways

1-Propyl-2-methyl-3-hydroxypyrid-4-one is involved in several metabolic pathways, primarily related to iron metabolism. This compound interacts with enzymes such as transferrin, ferritin, and haemosiderin, facilitating the release and transport of iron ions . The chelation of iron by 1-Propyl-2-methyl-3-hydroxypyrid-4-one also affects metabolic flux, leading to alterations in the levels of various metabolites involved in oxidative stress responses . Additionally, 1-Propyl-2-methyl-3-hydroxypyrid-4-one can influence the activity of enzymes involved in the synthesis and degradation of ROS, further modulating cellular redox balance . These interactions highlight the complex role of 1-Propyl-2-methyl-3-hydroxypyrid-4-one in cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Propyl-2-methyl-3-hydroxypyrid-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 1-Propyl-2-methyl-3-hydroxypyrid-4-one can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of 1-Propyl-2-methyl-3-hydroxypyrid-4-one is also affected by its interactions with metal ions, which can alter its solubility and transport properties . These transport and distribution characteristics are crucial for understanding the pharmacokinetics and pharmacodynamics of 1-Propyl-2-methyl-3-hydroxypyrid-4-one.

Subcellular Localization

The subcellular localization of 1-Propyl-2-methyl-3-hydroxypyrid-4-one is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes . The targeting of 1-Propyl-2-methyl-3-hydroxypyrid-4-one to specific organelles is mediated by post-translational modifications and binding interactions with intracellular proteins . These localization patterns can affect the activity and function of 1-Propyl-2-methyl-3-hydroxypyrid-4-one, influencing its therapeutic potential and cellular effects . Understanding the subcellular distribution of 1-Propyl-2-methyl-3-hydroxypyrid-4-one is essential for optimizing its use in biomedical applications.

Preparation Methods

The synthesis of 3-hydroxy-2-methyl-1-propylpyridin-4-one involves several steps:

    Benzylation of Maltol: The hydroxyl group of maltol is benzylated using benzyl chloride.

    Conversion to Pyridine Derivative: The benzylated maltol is then converted to the 1-alkyl benzylated pyridine derivative by introducing the corresponding alkylamine under alkaline conditions.

    Cleavage of Benzyl Group: The benzyl group is cleaved in acidic conditions to form this compound.

Chemical Reactions Analysis

3-hydroxy-2-methyl-1-propylpyridin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-hydroxy-2-methyl-1-propylpyridin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-hydroxy-2-methyl-1-propylpyridin-4-one can be compared with other similar compounds such as:

  • 1-Methyl-2-methyl-3-hydroxypyrid-4-one
  • 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
  • 1-Butyl-2-methyl-3-hydroxypyrid-4-one

These compounds share similar structures but differ in their alkyl substituents, which can influence their chemical properties and applications. This compound is unique due to its specific propyl group, which can affect its reactivity and binding affinity with metal ions .

Properties

IUPAC Name

3-hydroxy-2-methyl-1-propylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h4,6,12H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUSTCYJXIZANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184699
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30652-13-2
Record name 3-Hydroxy-2-methyl-1-propyl-4(1H)-pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30652-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652132
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Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
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Record name 3-hydroxy-2-methyl-1-propyl-1,4-dihydropyridin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is 1-propyl-2-methyl-3-hydroxypyrid-4-one in removing excess iron compared to the clinically available chelator desferrioxamine?

A: Studies in iron-overloaded mice have shown that 1-propyl-2-methyl-3-hydroxypyrid-4-one, administered both intraperitoneally and intragastrically, exhibits comparable iron excretion capabilities to equivalent doses of desferrioxamine administered intraperitoneally []. This suggests that 1-propyl-2-methyl-3-hydroxypyrid-4-one holds promise as an orally active alternative to desferrioxamine for treating iron overload.

Q2: Does the route of administration affect the efficacy of 1-propyl-2-methyl-3-hydroxypyrid-4-one?

A: Research indicates that 1-propyl-2-methyl-3-hydroxypyrid-4-one demonstrates similar efficacy in removing excess iron when administered both intraperitoneally and intragastrically []. This finding highlights the potential of this compound as an orally active iron chelator, offering a significant advantage over the currently available injectable chelator, desferrioxamine.

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